molecular formula C9H14N4 B13974339 6-(4-Piperidinyl)-3-pyridazinamine

6-(4-Piperidinyl)-3-pyridazinamine

Cat. No.: B13974339
M. Wt: 178.23 g/mol
InChI Key: DJHIRNDSJKKHMZ-UHFFFAOYSA-N
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Description

6-(4-Piperidinyl)-3-pyridazinamine is a heterocyclic compound that features both piperidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Piperidinyl)-3-pyridazinamine typically involves the formation of the pyridazine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids to form the pyridazine ring. Subsequent substitution reactions introduce the piperidine group.

Industrial Production Methods

Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. For example, the reductive amination of appropriate precursors in a micro fixed-bed reactor can be employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Piperidinyl)-3-pyridazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

6-(4-Piperidinyl)-3-pyridazinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Piperidinyl)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Piperidinyl)-3-pyridazinamine is unique due to the combination of both piperidine and pyridazine rings in its structure. This dual-ring system can confer distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

6-piperidin-4-ylpyridazin-3-amine

InChI

InChI=1S/C9H14N4/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2,(H2,10,13)

InChI Key

DJHIRNDSJKKHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(C=C2)N

Origin of Product

United States

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